N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034607-68-4
VCID: VC4562614
InChI: InChI=1S/C20H26N4O/c25-20(15-16-5-6-16)24(18-3-1-2-4-18)14-13-23-12-9-19(22-23)17-7-10-21-11-8-17/h7-12,16,18H,1-6,13-15H2
SMILES: C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4
Molecular Formula: C20H26N4O
Molecular Weight: 338.455

N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide

CAS No.: 2034607-68-4

Cat. No.: VC4562614

Molecular Formula: C20H26N4O

Molecular Weight: 338.455

* For research use only. Not for human or veterinary use.

N-cyclopentyl-2-cyclopropyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide - 2034607-68-4

Specification

CAS No. 2034607-68-4
Molecular Formula C20H26N4O
Molecular Weight 338.455
IUPAC Name N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Standard InChI InChI=1S/C20H26N4O/c25-20(15-16-5-6-16)24(18-3-1-2-4-18)14-13-23-12-9-19(22-23)17-7-10-21-11-8-17/h7-12,16,18H,1-6,13-15H2
Standard InChI Key PJSKOFSLNWJREY-UHFFFAOYSA-N
SMILES C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide, delineates its intricate structure. Key components include:

  • Cyclopentyl group: A five-membered saturated ring attached to the acetamide nitrogen, contributing to lipophilicity and conformational rigidity.

  • Cyclopropane ring: A strained three-membered carbon ring fused to the acetamide’s α-carbon, potentially influencing steric interactions and metabolic stability.

  • Pyridin-4-ylpyrazole: A bicyclic system combining a pyridine ring (aromatic nitrogen heterocycle) and a pyrazole ring (non-aromatic diazole), often associated with hydrogen bonding and π-π stacking in target binding .

The SMILES notation C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4CC4 and InChI key PJSKOFSLNWJREY-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry. X-ray crystallography or NMR data would further elucidate its three-dimensional conformation, but such details remain unpublished .

Physicochemical Properties

PropertyValue
Molecular FormulaC20H26N4O\text{C}_{20}\text{H}_{26}\text{N}_4\text{O}
Molecular Weight338.455 g/mol
CAS Registry Number2034607-68-4
IUPAC NameN-cyclopentyl-2-cyclopropyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
SolubilityNot available

The absence of solubility, melting point, and boiling point data underscores the compound’s status as a research-grade material. Its lipophilic fragments (cyclopentyl, cyclopropane) suggest limited aqueous solubility, which may necessitate formulation strategies like salt formation or nanocarrier systems for in vivo studies .

Synthesis and Manufacturing Processes

Reaction Pathways

Synthesis of this compound involves multi-step organic reactions, likely beginning with the preparation of key intermediates:

  • Pyrazol-1-ylethylamine derivative: Condensation of 3-(pyridin-4-yl)-1H-pyrazole with 2-chloroethylamine or via nucleophilic substitution.

  • Cyclopropane-acetamide backbone: Cyclopropanation of allyl acetate precursors followed by amidation with cyclopentylamine.

Critical steps include the N-alkylation of the pyrazole nitrogen and the final coupling of the cyclopropane-acetamide moiety. Reaction conditions such as temperature (likely 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., palladium for cross-couplings) are pivotal for optimizing yield and purity .

Challenges in Purification

The compound’s structural complexity necessitates advanced purification techniques:

  • Chromatography: Reversed-phase HPLC or flash chromatography to resolve polar byproducts.

  • Crystallization: Solvent pair screening (e.g., ethanol/water) to isolate high-purity crystals.

Reported yields remain undisclosed, but analogous syntheses of polycyclic amides typically achieve 30–50% efficiency after optimization.

Pharmacological Properties and Hypothesized Mechanisms

Target Prediction

While direct bioactivity data are unavailable, structural analogs suggest potential interactions with:

  • Kinase enzymes: The pyridine-pyrazole system may bind ATP pockets in kinases (e.g., JAK2 or EGFR), inhibiting phosphorylation cascades.

  • G-protein-coupled receptors (GPCRs): The cyclopropane’s rigidity and acetamide’s hydrogen-bonding capacity could modulate neurotransmitter or hormone receptors .

ADMET Considerations

  • Absorption: Moderate permeability due to molecular weight (>500 Da) and lipophilicity (LogP ~3.5 predicted).

  • Metabolism: Cyclopropane rings are metabolically stable, but pyridine N-oxidation or pyrazole hydroxylation may occur.

In silico predictions using tools like SwissADME highlight potential CYP3A4-mediated metabolism, warranting experimental validation.

Challenges in Development and Future Directions

Solubility and Bioavailability

The lack of solubility data impedes formulation development. Prodrug strategies (e.g., phosphate esters) or lipid-based delivery systems could enhance bioavailability.

Synthetic Scalability

Multi-step synthesis complicates large-scale production. Flow chemistry or enzymatic catalysis may streamline manufacturing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator